molecular formula C11H14N2O B8543740 2-(3-Pyrrolidinyl)benzamide

2-(3-Pyrrolidinyl)benzamide

Cat. No. B8543740
M. Wt: 190.24 g/mol
InChI Key: LVCRAXCQXQDZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09067930B2

Procedure details

Tert-butyl 3-(2-carbamoylphenyl)pyrrolidine-1-carboxylate, enantiomer 1 a1-5 (2.5 g, 8.61 mmol, 1 eq) is dissolved in ethanol (100 ml). A saturated solution of HCl in EtOH is added (10 ml). The reaction mixture is stirred for 20 h and evaporated to dryness to afford 1.64 g of 2-(pyrrolidin-3-yl)benzamide, enantiomer 1 a1-8 which is used in the next step without any further purification.
Name
Tert-butyl 3-(2-carbamoylphenyl)pyrrolidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH:10]1[CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11]1)(=[O:3])[NH2:2].Cl>C(O)C>[NH:12]1[CH2:13][CH2:14][CH:10]([C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:1]([NH2:2])=[O:3])[CH2:11]1

Inputs

Step One
Name
Tert-butyl 3-(2-carbamoylphenyl)pyrrolidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=O)C1=C(C=CC=C1)C1CN(CC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
N1CC(CC1)C1=C(C(=O)N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.64 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.